

An In-depth Technical Guide to Ethyl Thiooxamate (CAS: 16982-21-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl thiooxamate*

Cat. No.: B014585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiooxamate (CAS: 16982-21-1), systematically named ethyl 2-amino-2-sulfanylideneacetate, is a versatile bifunctional molecule containing both a thioamide and an ester functional group.^{[1][2]} This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of various nitrogen- and sulfur-containing heterocyclic compounds.^[2] Its derivatives have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents, as well as enzyme inhibitors.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **ethyl thiooxamate**, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Ethyl thiooxamate is a yellow crystalline solid with a melting point in the range of 62-66 °C.^{[1][3]} It is soluble in polar organic solvents such as methanol and chloroform.^{[1][3]} The presence of both a hydrogen bond donor (the amino group) and acceptors (the carbonyl and thiocabonyl groups) influences its solid-state structure and solubility.^[1]

Table 1: Physicochemical Properties of Ethyl Thiooxamate

Property	Value	Reference(s)
CAS Number	16982-21-1	[1] [2] [4]
Molecular Formula	C ₄ H ₇ NO ₂ S	[1] [5] [6]
Molecular Weight	133.17 g/mol	[2] [6]
IUPAC Name	ethyl 2-amino-2-sulfanylideneacetate	[1] [6]
Appearance	Yellow crystalline powder/needles	[1] [3]
Melting Point	62-66 °C	[1] [3]
Solubility	Soluble in methanol and chloroform (25 mg/mL)	[1] [3]
Purity	Typically >98% (by GC)	[1]
Storage	Sensitive to light and air; store under inert conditions at 0-10 °C	[1]

Table 2: Spectroscopic Data for Ethyl Thioxamate

Spectroscopy	Data	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 1.37 (t, 3H, -CH ₃), 4.34 (q, 2H, -CH ₂ -), 7.49-8.43 (br m, 2H, -NH ₂)	[1] [4]
¹³ C NMR	δ 14.1 (-CH ₃), 61.8 (-CH ₂ -), 170.5 (C=O), 196.2 (C=S)	[1] [2]
Infrared (IR, KBr)	~3200–3400 cm ⁻¹ (N–H stretch), ~1700 cm ⁻¹ (C=O stretch), ~1350 cm ⁻¹ (C–N vibration), ~1250 cm ⁻¹ (C=S stretch)	[1] [2]
Mass Spectrometry (ESI)	m/z 134 [M+H] ⁺	[1] [4]

Synthesis and Reactivity

Ethyl thioxamate can be synthesized through several methods, with the reaction of ethyl cyanoformate with hydrogen sulfide being a common and high-yielding approach.[4][5]

Experimental Protocol: Synthesis of Ethyl Thioxamate from Ethyl Cyanoformate

Materials:

- Ethyl cyanoformate ([(cyanocarbonyl)oxy]ethane)
- Triethylamine
- Diethyl ether
- Hydrogen sulfide (H_2S) gas
- 1N Hydrochloric acid (HCl)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 mL) in diethyl ether (200 mL) in a flask equipped with a gas inlet and a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Bubble H_2S gas through the solution for 2 hours.
- After the introduction of H_2S , allow the reaction mixture to stir at room temperature overnight.
- Purge the reaction system with nitrogen gas.
- Add 1N HCl solution (200 mL) and continue stirring for 30 minutes.

- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the organic layer with brine and dry over anhydrous MgSO_4 .
- Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield **ethyl thioxamate** as a yellow solid (yield: ~95%).^{[4][5]}

Purity Analysis: The product can be characterized by ^1H NMR and LC-MS to confirm its identity and purity.^[4]

Reactivity

The reactivity of **ethyl thioxamate** is dictated by its two functional groups. The thioamide group can act as a nucleophile through both the nitrogen and sulfur atoms, while the ester group provides an electrophilic carbonyl carbon.^[2] This dual reactivity makes it a key precursor for a variety of heterocyclic systems. A notable reaction is the Hantzsch-type condensation with α -bromoketones to form thiazole-2-carboxylic acid ethyl esters.^[1]

Biological and Medicinal Chemistry Applications

While extensive biological data for **ethyl thioxamate** itself is not widely published, its primary importance in drug discovery lies in its role as a versatile scaffold for the synthesis of bioactive molecules.

Antimicrobial and Anticancer Potential of Derivatives

Derivatives of **ethyl thioxamate** have demonstrated promising in vitro activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as the fungus *Candida albicans*.^[1] Furthermore, certain derivatives have been investigated for their potential as anticancer agents, with molecular docking studies suggesting interactions with protein targets involved in cancer progression.^[1]

Enzyme Inhibition

Ethyl thioxamate derivatives have been explored as inhibitors of various enzymes.^[2] For instance, some have shown significant inhibitory activity against α -glucosidase and β -glucosidase, suggesting potential applications in the development of therapeutics for diabetes.

[1] The core thioxamate structure serves as a valuable starting point for designing specific enzyme inhibitors.[2]

Experimental Protocols for Application

Protocol: Synthesis of Thiazole-2-carboxylic Acid Ethyl Esters

This protocol describes a general procedure for the synthesis of thiazole derivatives from **ethyl thioxamate** and an α -bromoketone.

Materials:

- **Ethyl thioxamate**
- An α -bromoketone (e.g., 2-bromoacetophenone)
- Ethanol (or another suitable solvent)

Procedure:

- Dissolve **ethyl thioxamate** (1 equivalent) and the α -bromoketone (1 equivalent) in ethanol.
- Reflux the reaction mixture for a specified time (typically monitored by TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to obtain the desired thiazole-2-carboxylic acid ethyl ester.

Protocol: In Vitro α -Glucosidase Inhibitory Assay

This protocol provides a general method to screen for α -glucosidase inhibition.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*

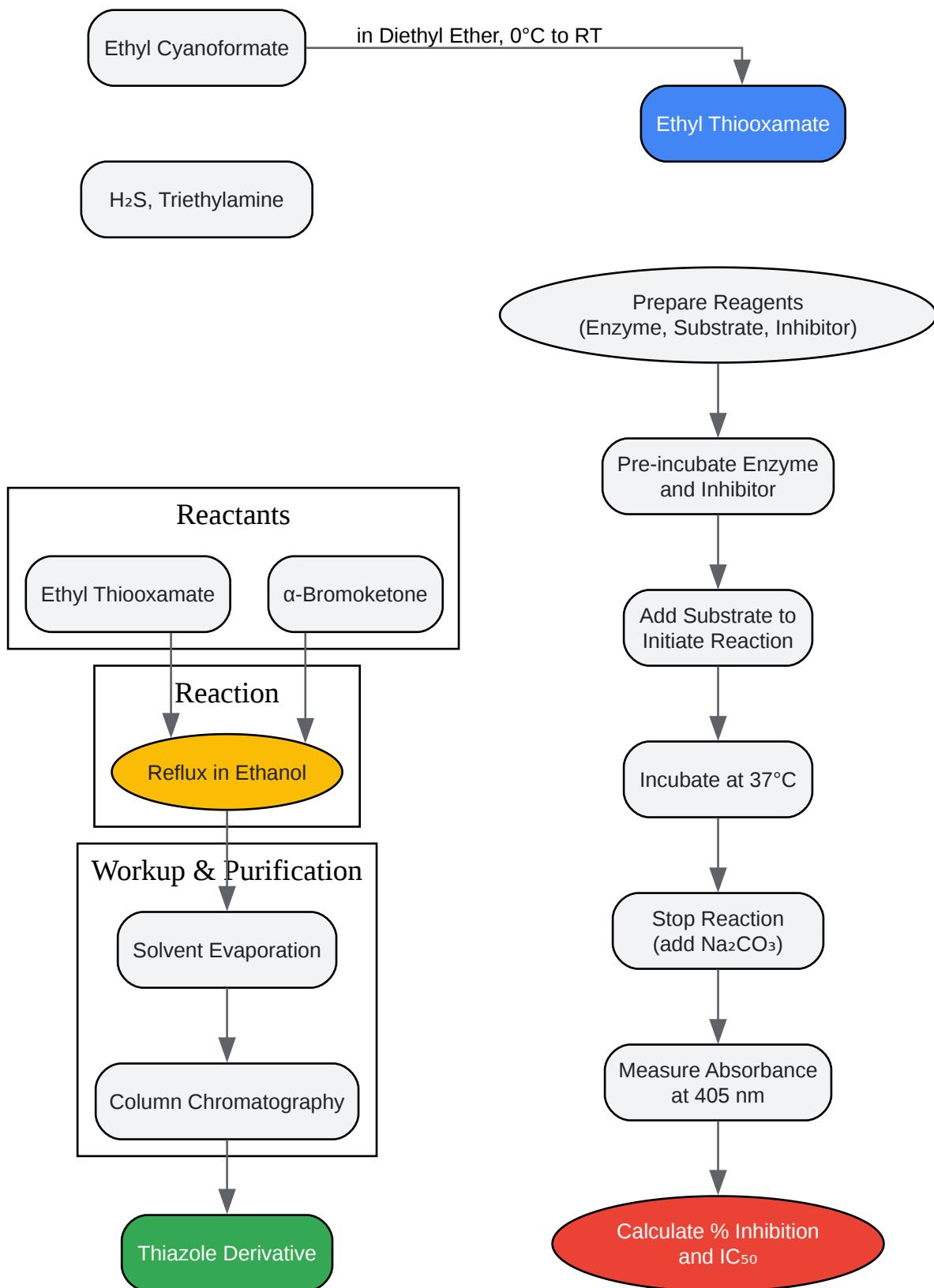
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Test compound (e.g., an **ethyl thioxamate** derivative) dissolved in a suitable solvent (e.g., DMSO)
- Sodium carbonate (Na_2CO_3) solution (e.g., 1 M)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of the α -glucosidase enzyme and pNPG in the phosphate buffer.
- In a 96-well plate, add a small volume of the test compound solution at various concentrations.
- Add the α -glucosidase solution to each well and incubate for a short period (e.g., 5 minutes at 37 °C).
- Initiate the reaction by adding the pNPG solution to each well.
- Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding the Na_2CO_3 solution.
- Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
- The IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined.

Visualizations

The following diagrams illustrate key aspects of the synthesis and application of **ethyl thiooxamate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro α -glucosidase inhibitory assay [protocols.io]
- 2. Buy Ethyl thiooxamate (EVT-329281) | 16982-21-1 [evitachem.com]
- 3. Ethyl thiooxamate | C4H7NO2S | CID 2733398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl thiooxamate | 16982-21-1 | Benchchem [benchchem.com]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Thiooxamic acid ethyl ester | Amines | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Thiooxamate (CAS: 16982-21-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014585#ethyl-thiooxamate-cas-number-16982-21-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com